molecular formula C18H20N4O2 B12413800 Xanthine oxidoreductase-IN-1

Xanthine oxidoreductase-IN-1

Cat. No.: B12413800
M. Wt: 324.4 g/mol
InChI Key: VSOWRGWXUWFZJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of xanthine oxidoreductase-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH . For example, the synthesis may include the use of molybdenum oxide nanozymes and phosphate buffer solutions .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in larger quantities. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Xanthine oxidoreductase-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for its synthesis and functionalization.

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include organic solvents, catalysts, and specific reactants such as hypoxanthine and xanthine . The reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions involving this compound include intermediate compounds that are further processed to obtain the final inhibitor. These products are characterized and purified using techniques such as chromatography and spectroscopy .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to xanthine oxidoreductase-IN-1 include other xanthine oxidase inhibitors such as allopurinol, febuxostat, and topiroxostat . These compounds also target xanthine oxidoreductase and are used to treat hyperuricemia and related conditions.

Uniqueness

This compound is unique in its specific inhibition profile and potential for reduced side effects compared to other inhibitors . Its development aims to provide a more potent and safer alternative for managing conditions associated with hyperuricemia.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

1-[4-(azocan-1-yl)-3-cyanophenyl]imidazole-4-carboxylic acid

InChI

InChI=1S/C18H20N4O2/c19-11-14-10-15(22-12-16(18(23)24)20-13-22)6-7-17(14)21-8-4-2-1-3-5-9-21/h6-7,10,12-13H,1-5,8-9H2,(H,23,24)

InChI Key

VSOWRGWXUWFZJF-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CCC1)C2=C(C=C(C=C2)N3C=C(N=C3)C(=O)O)C#N

Origin of Product

United States

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